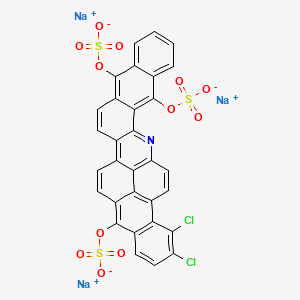
Benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester is a complex organic compound with a unique structure that includes a benzoic acid core substituted with a chlorine atom, a cyclopropylmethoxycarbonyl group, and an isopropyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester typically involves multiple steps. One common method is the esterification of 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)benzoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as a precursor for other industrial compounds.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-chloro-5-(((methoxycarbonyl)amino)-, 1-methylethyl ester: Similar structure but lacks the cyclopropyl group.
Benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, methyl ester: Similar structure but with a methyl ester instead of an isopropyl ester.
Uniqueness
The presence of the cyclopropylmethoxycarbonyl group and the isopropyl ester makes benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester unique. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
165549-71-3 |
|---|---|
Formule moléculaire |
C15H18ClNO4 |
Poids moléculaire |
311.76 g/mol |
Nom IUPAC |
propan-2-yl 2-chloro-5-(cyclopropylmethoxycarbonylamino)benzoate |
InChI |
InChI=1S/C15H18ClNO4/c1-9(2)21-14(18)12-7-11(5-6-13(12)16)17-15(19)20-8-10-3-4-10/h5-7,9-10H,3-4,8H2,1-2H3,(H,17,19) |
Clé InChI |
JBVFZJONZZQAEB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=C(C=CC(=C1)NC(=O)OCC2CC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12689537.png)








![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)


